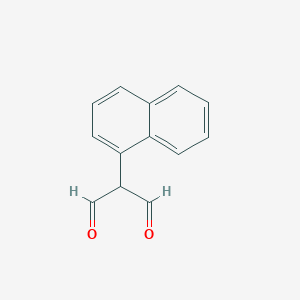

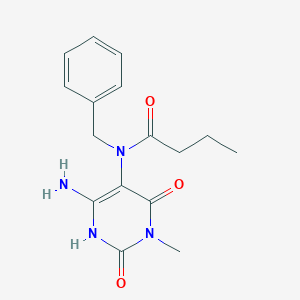

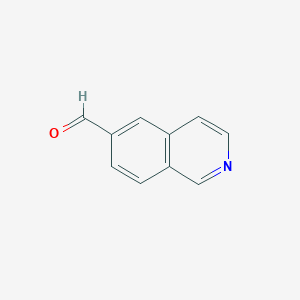

6-Chloro-2-phenylquinoline-4-carbonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-Chloro-2-phenylquinoline-4-carbonyl chloride often involves multistep processes, including reactions of quinoline derivatives with various reagents. For example, the synthesis of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides followed by cyclization to fused naphthyridine derivatives illustrates a complex synthetic route that could be analogous to synthesizing related compounds (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds shows a range of interactions and geometries. For instance, Khan et al. (2010) described a compound where the quinoline rings are almost planar and interlinked by weak interactions, highlighting the potential for π–π stacking and C—H⋯O interactions in structurally similar compounds (Khan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving chloroquinoline carbonyl chloride derivatives may include fluorescence derivatization, as demonstrated by Yoshida et al. (1992), who found 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride to be a highly sensitive reagent for alcohol derivatization in chromatography (Yoshida et al., 1992). This reactivity could suggest similar applications or reactions for 6-Chloro-2-phenylquinoline-4-carbonyl chloride.

Physical Properties Analysis

The physical properties of compounds in the chloroquinoline family, such as crystal structure and phase behavior, can be crucial for understanding their stability and potential applications. Studies on related compounds, like the metastable forms of 6-chloroquinolin-2(1H)-one, provide insights into how crystal packing, hydrogen bonding, and molecular interactions influence physical properties (Luo & Sun, 2014).

Chemical Properties Analysis

The chemical properties of 6-Chloro-2-phenylquinoline-4-carbonyl chloride, including its reactivity and interactions with other molecules, can be inferred from studies on similar compounds. For example, the reactivity of 4-methylquinolines with thionyl chloride leading to dichloroquinolinones and bis(dichloroquinolyl)methyl trisulfanes suggests potential pathways for functionalization and derivatization of chloroquinoline derivatives (Al-Shaar et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

6-Chloro-2-phenylquinoline-4-carbonyl chloride has been utilized in the synthesis of various novel compounds with potential pharmacological applications. For instance, it has been involved in the creation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which demonstrated significant in vivo H(1)-antihistaminic activity in guinea pigs. These compounds showed promise as prototype molecules for future development due to their comparable potency to standard antihistamines and notably lower sedation effects (Alagarsamy, V., Giridhar, R., & Yadav, M. R., 2005).

Antimalarial Activity

The compound has also been used in the synthesis of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. These derivatives exhibited significant antimalarial activity against Plasmodium berghei in mice, showing correlation with decreasing size and electron donation of the phenyl ring substituents. The compounds were also effective against resistant strains of the parasite, demonstrating activity in primate models and pharmacokinetic properties that suggest potential for clinical trial in humans (Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D., 1986).

Gastroprotective Activity

In another study, 6-Chloro-2-phenylquinoline-4-carbonyl chloride contributed to the synthesis of 2-phenylquinoline, which was extracted from the bark of Galipea longiflora (Rutaceae) and demonstrated significant gastroprotective properties. The compound effectively inhibited the formation of ulcers induced by various models, suggesting that its mechanisms involve a reduction in gastric secretion and an increase in gastric mucus content, possibly involving the NO pathway (Zanatta, F., Gandolfi, R. B., Lemos, M., Ticona, J., Giménez, A., Clasen, B. K., Cechinel Filho, V., & de Andrade, S. F., 2009).

Inhibition of Glucose-6-Phosphatase

Furthermore, a derivative of 6-Chloro-2-phenylquinoline-4-carbonyl chloride, specifically inhibiting the glucose-6-phosphate translocating component of the glucose-6-phosphatase system, was studied for its effects on carbohydrate and lipid parameters in rats. The derivative caused a dose-dependent reduction of blood glucose levels and influenced various metabolic parameters, suggesting its potential utility in studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling, A., Burger, H., Schubert, G., Hemmerle, H., Schaefer, H., & Kramer, W., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYJVJZXDKGVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612701 | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

CAS RN |

174636-77-2 | |

| Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)